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Compound Name:
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oxoethyl)phenyl)boronic acid

Cat. No.: B577599 Get Quote

An In-Depth Technical Guide to (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid: Properties,

Synthesis, and Applications in Advanced Research

Introduction
(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid is a bifunctional synthetic building block of

significant interest to researchers in drug discovery, materials science, and diagnostics. Its

molecular architecture is distinguished by two key moieties: the phenylboronic acid group,

renowned for its utility in palladium-catalyzed cross-coupling reactions and its ability to form

reversible covalent bonds with diols, and the ethyl phenylacetate substituent, which provides a

secondary reactive handle for chemical modification or can influence the molecule's overall

physicochemical properties.

This guide serves as a comprehensive technical resource for scientists and drug development

professionals. It moves beyond a simple recitation of facts to explore the causality behind

experimental choices, providing field-proven insights into the application of this versatile

reagent. We will delve into its properties, synthesis, and its pivotal role in foundational synthetic

methodologies like the Suzuki-Miyaura coupling, as well as its application in the sophisticated

fields of bioconjugation and biosensor development.

Part 1: Physicochemical Properties and
Characterization
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The utility of (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid stems directly from its chemical

structure. The boronic acid group (-B(OH)₂) is a mild Lewis acid, and its boron atom is sp²-

hybridized with an empty p-orbital, making it amenable to nucleophilic attack.[1] This property is

central to its reactivity. The ethyl ester group, in contrast, offers a site for potential hydrolysis to

the corresponding carboxylic acid, enabling further derivatization, such as amide bond

formation, or altering the molecule's solubility and polarity.

Table 1: Key Properties of (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

Property Value Source(s)

Molecular Weight 208.02 g/mol [2]

Molecular Formula C₁₀H₁₃BO₄ [2]

CAS Number 1256345-69-3 [3][4]

IUPAC Name
(3-(2-ethoxy-2-

oxoethyl)phenyl)boronic acid

Physical Form Solid

Solubility

Soluble in most polar organic

solvents; poorly soluble in

hexanes.

[1]

Storage Conditions
Store at 2-8°C under an inert

atmosphere.

Part 2: Synthesis and Handling
While numerous proprietary methods exist, a common and well-established route for the

synthesis of substituted phenylboronic acids involves the reaction of an organometallic

intermediate with a trialkyl borate, followed by acidic hydrolysis.[5] For (3-(2-Ethoxy-2-
oxoethyl)phenyl)boronic acid, a plausible pathway begins with the corresponding aryl halide,

ethyl (3-bromophenyl)acetate.
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Caption: General synthetic workflow for phenylboronic acids.

Protocol: General Synthesis
Grignard/Organolithium Formation: The starting material, ethyl (3-bromophenyl)acetate, is

dissolved in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere

(Argon or Nitrogen). Magnesium turnings (for Grignard) or a solution of n-butyllithium (for

organolithium) are added slowly at low temperature (typically 0°C to -78°C). The reaction is

stirred until the organometallic reagent has formed.
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Borate Trapping: The freshly formed organometallic solution is then added slowly to a

solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in anhydrous ether at

low temperature (-78°C). This step must be performed carefully to avoid side reactions. The

reaction mixture is allowed to slowly warm to room temperature.

Hydrolysis: The resulting boronate ester intermediate is hydrolyzed by the careful addition of

an aqueous acid solution (e.g., 1M HCl).

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted

with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried

over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

The crude product is then purified, typically by recrystallization or column chromatography, to

yield the final white solid.

Causality Note: The use of anhydrous conditions and an inert atmosphere is critical because

organometallic intermediates (both Grignard and organolithium reagents) are highly reactive

towards water and oxygen. The low-temperature addition of the borate ester minimizes side

reactions and maximizes the yield of the desired product.

Part 3: Core Applications in Modern Chemistry
A Cornerstone of Cross-Coupling: The Suzuki-Miyaura
Reaction
The Suzuki-Miyaura reaction is a pillar of modern medicinal chemistry, enabling the precise

formation of carbon-carbon bonds to construct the complex molecular scaffolds of many drugs.

[6][7] Phenylboronic acids are indispensable nucleophilic partners in this palladium-catalyzed

transformation.[6] The reaction is valued for its versatility, functional group tolerance, and the

commercial availability of a vast array of boronic acids.[7][8]
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling (3-(2-Ethoxy-2-
oxoethyl)phenyl)boronic acid with a generic aryl bromide.

Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 eq), (3-(2-Ethoxy-2-
oxoethyl)phenyl)boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5

mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an

organic solvent and water, such as 1,4-dioxane/water or toluene/water. Degassing (by

bubbling argon or nitrogen through the solvent or by freeze-pump-thaw cycles) is crucial to

remove oxygen, which can deactivate the Pd(0) catalyst.

Reaction: Heat the mixture with stirring to a temperature typically between 80-110°C. Monitor

the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and

extract with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium

sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography

to yield the desired biaryl product.

Causality Note: The base is not merely a spectator; its role is to activate the boronic acid by

forming a more nucleophilic boronate species, which facilitates the key transmetalation step.

[10] The choice of catalyst, ligand, and solvent must be optimized for the specific substrates to

balance reactivity and prevent side reactions like homocoupling or deboronation.[7]

Bioconjugation and Stimuli-Responsive Materials
The ability of phenylboronic acids to form reversible, covalent boronate esters with 1,2- and

1,3-diols is the foundation of their use in bioconjugation and the creation of "smart" materials.

[11][12] This interaction is particularly relevant for targeting glycoproteins, which are prevalent

on cell surfaces and play roles in disease states like cancer.[13][14] The reaction is pH-

sensitive, with ester formation often favored under neutral to basic conditions, providing a

mechanism for stimuli-responsive behavior.[12]

(3-EtO₂CCH₂Ph)B(OH)₂

Boronate Ester Conjugate

Biomolecule with
cis-diol (e.g., Glycoprotein)

2 H₂O

 Reversible
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Caption: Reversible formation of a boronate ester with a diol-containing biomolecule.

This reversible binding allows for the creation of bioconjugates for applications in drug delivery,

imaging, and diagnostics.[11][15] For instance, a drug could be linked to a diol-containing

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.yonedalabs.com/post/suzuki-miyaura-cross-coupling-practical-guide/
https://pubs.rsc.org/en/content/articlelanding/2019/cs/c9cs00184k
https://pubmed.ncbi.nlm.nih.gov/30295184/
https://pubmed.ncbi.nlm.nih.gov/27287174/
https://pubs.rsc.org/en/content/articlelanding/2022/cc/d2cc05788c
https://pubmed.ncbi.nlm.nih.gov/30295184/
https://www.benchchem.com/product/b577599?utm_src=pdf-body-img
https://pubs.rsc.org/en/content/articlelanding/2019/cs/c9cs00184k
https://www.semanticscholar.org/paper/Boronic-acids-as-building-blocks-for-the-of-useful-Ant%C3%B3nio-Russo/43d5ee706683ac78b41afa07f599a7ad250e6aa3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


targeting moiety via a boronate ester, which remains stable in circulation but may dissociate in

the specific pH environment of a target tissue.

Phenylboronic Acid-Based Biosensors
The specific interaction between boronic acids and diols has been extensively exploited to

develop electrochemical and optical sensors for biologically important analytes.[13] A prime

example is glucose sensing, where the binding of glucose to an immobilized PBA on an

electrode surface can alter the electrochemical properties of a redox-active marker, generating

a measurable signal proportional to the glucose concentration.[13][16] This principle extends to

more complex analytes like glycated hemoglobin (HbA1c), a key marker for long-term glycemic

control in diabetics.[13]

Conceptual Workflow: Electrochemical Sensing
Electrode Functionalization: A conductive surface (e.g., a gold or carbon electrode) is

modified to immobilize the boronic acid. This could involve using the ethyl ester group of (3-
(2-Ethoxy-2-oxoethyl)phenyl)boronic acid (or its hydrolyzed carboxylic acid form) to

covalently attach it to a pre-functionalized surface.

Analyte Binding: The functionalized electrode is exposed to the sample solution. Diol-

containing analytes (e.g., glucose) in the sample bind to the immobilized boronic acid

moieties.

Signal Transduction: The binding event causes a change at the electrode-solution interface.

This could be a change in surface potential or an alteration of the electron transfer kinetics of

a co-immobilized or solution-based redox probe.[13][17]

Detection: The change is measured using an electrochemical technique, such as cyclic

voltammetry or potentiometry, providing a quantitative reading of the analyte concentration.

Conclusion
(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid is far more than a simple chemical reagent; it is

a versatile platform for innovation. Its dual functionality allows for its seamless integration into

the robust and scalable Suzuki-Miyaura coupling for the synthesis of complex organic

molecules, while its inherent affinity for diols opens a pathway to advanced applications in
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bioconjugation, targeted drug delivery, and diagnostics. For researchers and drug development

professionals, a thorough understanding of the principles governing its reactivity is essential to

unlocking its full potential in creating next-generation therapeutics and analytical tools.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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